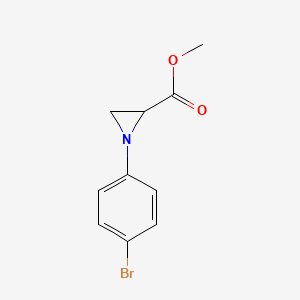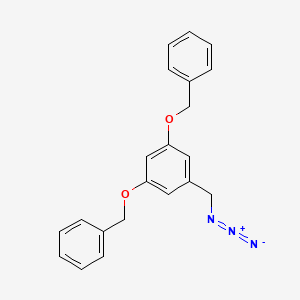
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its high reactivity due to the strain in the aziridine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 4-bromobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to ring opening and formation of various products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Ring Opening: Produces a variety of amines, alcohols, and thiols depending on the nucleophile used.
Oxidation: Forms oxides or hydroxylated products.
Reduction: Results in the formation of amines.
Aplicaciones Científicas De Investigación
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Biological Studies: Used to study the mechanism of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate primarily involves the alkylation of nucleophilic sites in biological molecules. The strained aziridine ring is highly reactive and can open upon interaction with nucleophiles such as thiol groups in proteins, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt protein function, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(4-methylbenzenesulfonyl)aziridine-2-carboxylate
- Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
- Aziridine-2-carboxamide
Uniqueness
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
866030-59-3 |
|---|---|
Fórmula molecular |
C10H10BrNO2 |
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
methyl 1-(4-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3 |
Clave InChI |
FOQIYFZPXZFOBS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN1C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)


![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)

![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)

